molecular formula C21H23N3O4 B2559147 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797590-09-0

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2559147
CAS No.: 1797590-09-0
M. Wt: 381.432
InChI Key: VYJYQTRICWDOET-UHFFFAOYSA-N
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Description

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional structure, incorporating a nicotinonitrile core linked via an ether bridge to a piperidine moiety that is further functionalized with a 3,4-dimethoxyphenyl acetyl group. The presence of the 3,4-dimethoxyphenyl group is a notable pharmacophoric feature, as this substituent is frequently incorporated into drug design to enhance lipophilicity and has been associated with potent biological activity in various synthetic anticancer agents . The piperidine ring is a common scaffold in pharmaceuticals, often contributing to target binding and influencing the molecule's pharmacokinetic properties. Researchers can leverage this compound as a key intermediate or a novel chemical probe for investigating new biological targets. Its structure suggests potential for development in several therapeutic areas, including oncology and central nervous system (CNS) disorders. In oncology research, analogous 3-cyanopyridine derivatives have demonstrated potent in vitro antiproliferative activity and the ability to induce apoptosis in cancer cell lines, such as human breast adenocarcinoma (MCF-7), through mechanisms that may involve upregulation of p53 and caspase-3, and downregulation of Bcl-2 . Furthermore, structural motifs combining piperidine ethers with aromatic systems are actively explored in neuroscience research, particularly as ligands for targets like the histamine H3 receptor, which plays a role in cognitive function . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-20(25)24-10-7-17(8-11-24)28-21-16(14-22)4-3-9-23-21/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJYQTRICWDOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Nicotinonitrile Core

The nicotinonitrile scaffold can be synthesized via a one-pot, four-component reaction. A mixture of 3,4-dimethoxyacetophenone , ethyl cyanoacetate , ammonium acetate , and a substituted aldehyde undergoes cyclization in ethanol under reflux (12–24 hours) with potassium carbonate as a base. For this target compound, 4-hydroxybenzaldehyde serves as the aldehyde component to introduce the phenolic oxygen nucleophile. The reaction yields 6-(3,4-dimethoxyphenyl)-2-hydroxy-3-cyano-4-phenylpyridine as an intermediate, with yields typically ranging from 65–78%.

N-Acetylation with 3,4-Dimethoxyphenylacetyl Chloride

The piperidine nitrogen is acetylated using 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger (0°C to room temperature, 4 hours). This step achieves near-quantitative conversion (>95%) due to the high electrophilicity of the acyl chloride. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 72% overall yield.

Synthetic Route 2: Sequential Condensation and Cyclization

Chalcone Intermediate Preparation

A chalcone derivative, 1-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , is synthesized via Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and 4-hydroxybenzaldehyde in ethanol with sodium hydroxide (12 hours, reflux). This intermediate is isolated in 88% yield after recrystallization.

Nicotinonitrile Formation

The chalcone reacts with malononitrile and ammonium acetate in acetic acid under microwave irradiation (120°C, 20 minutes) to form 2-hydroxy-4-(3,4-dimethoxyphenyl)-6-(4-hydroxyphenyl)nicotinonitrile . Microwave conditions enhance regioselectivity, limiting byproducts to <5%.

Piperidine Coupling and Acetylation

The hydroxy group undergoes Mitsunobu reaction with 1-(tert-butoxycarbonyl)piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to room temperature, 12 hours). Deprotection with trifluoroacetic acid (TFA) in DCM reveals the secondary amine, which is acetylated as in Route 1. This route achieves a 68% overall yield but requires additional steps for Boc protection and removal.

Synthetic Route 3: Late-Stage Functionalization of a Prebuilt Piperidine-Nicotinonitrile Hybrid

Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile

A preformed 2-chloronicotinonitrile reacts with piperidin-4-ol in acetonitrile with potassium iodide and potassium carbonate (80°C, 24 hours) to install the piperidine-oxy group. This intermediate is isolated in 82% yield after solvent evaporation.

Direct Acetylation at Piperidine Nitrogen

The piperidine nitrogen is acylated using 2-(3,4-dimethoxyphenyl)acetic acid under Steglich conditions (DCC, DMAP, DCM, 24 hours). Despite mild conditions, steric hindrance from the piperidine ring reduces yields to 60–65%, necessitating gradient elution for purification.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (MCR) Route 2 (Chalcone) Route 3 (Late-Stage)
Total Steps 3 5 2
Overall Yield 72% 68% 52%
Key Advantage High efficiency Regioselectivity Minimal intermediates
Limitation Purification challenges Boc protection required Low acylation yield

Route 1 offers the best balance of yield and step economy, while Route 3 is advantageous for rapid analog synthesis despite lower yields.

Critical Reaction Optimization Insights

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility in acylation steps, while ethanol minimizes side reactions in cyclization.
  • Catalysis : Microwave irradiation reduces reaction times by 60–80% in cyclization and substitution steps.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regiochemical impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs reported in patent literature (EP 2023/39), including:

Compound ID (from ) Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Nicotinonitrile 3,4-Dimethoxyphenylacetyl-piperidin-4-yloxy ~413.45 (estimated)
2-(3,4-Dimethoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, methyl, tetrahydropyridin-4-yl ~433.48 (estimated)
2-(3,4-Dimethoxyphenyl)-7-(piperidin-4-yl)-4H-quinolizin-4-one Quinolizin-4-one 3,4-Dimethoxyphenyl, piperidin-4-yl ~406.44 (estimated)

Key Observations :

  • Core Diversity: The target compound’s nicotinonitrile core differs from pyrido-pyrimidinone or quinolizinone cores in analogs, which may influence binding selectivity.
  • 3,4-Dimethoxyphenyl Ubiquity : This group is conserved across compounds, suggesting its critical role in target engagement, possibly through hydrophobic or aromatic interactions .

Physicochemical Properties

While experimental data for the target compound is unavailable, methods described in nifedipine studies () can infer properties:

  • Solubility : The nitrile and ether groups may enhance aqueous solubility compared to ester-rich analogs like nifedipine, which relies on Crippen and McGowan models for solubility prediction in organic solvents .
  • Lipophilicity : The 3,4-dimethoxyphenyl group likely increases logP values, favoring blood-brain barrier penetration—a trait shared with CNS-targeting analogs in patent literature .

Pharmacological Implications

  • Kinase Inhibition Potential: The nicotinonitrile core resembles kinase inhibitors (e.g., crizotinib), suggesting ATP-binding pocket interactions.
  • GPCR Modulation : Piperidine derivatives often target adrenergic or dopaminergic receptors; the 3,4-dimethoxy motif is seen in serotonin receptor ligands .

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